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Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

Cat. No.: B1630616

(Phenylsulfonyl)acetonitrile: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in
modern organic synthesis and medicinal chemistry. Its unique structure, featuring a
phenylsulfonyl group and a nitrile moiety attached to a methylene bridge, imparts a distinct
reactivity profile, making it a valuable building block for the construction of a diverse array of
heterocyclic compounds and complex organic molecules. The electron-withdrawing nature of
both the sulfonyl and cyano groups renders the methylene protons acidic, facilitating its
participation in a variety of carbon-carbon bond-forming reactions. This technical guide
provides an in-depth overview of the physical, chemical, and spectral properties of
(phenylsulfonyl)acetonitrile, along with detailed experimental protocols for its key reactions
and an exploration of the biological activities of its derivatives.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of (phenylsulfonyl)acetonitrile is
fundamental for its effective application in research and development. The key properties are
summarized in the tables below.
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| and Physical :

Property Value Reference(s)
Molecular Formula CsH7NO:2S [1]
Molecular Weight 181.21 g/mol [1112]

White to off-white-greyish
Appearance _ [3]
crystalline powder

Melting Point 112-114 °C (lit.) [2]

Boiling Point 398.5 £ 34.0 °C (Predicted) [3]

Densiy 1.284 + 0.06 g/cm3 (20 °C, 760 -

Torr)

Solubility Soluble in Methanol. [3]
Identifiers

Identifier Value Reference(s)

CAS Number 7605-28-9 [1][2]

EINECS Number 231-515-0 [1]

Beilstein/REAXYS Number 640716 [2]

PubChem CID 82077 [1]
Acidity

While a specific experimentally determined pKa value for (phenylsulfonyl)acetonitrile in a
given solvent is not readily available in the cited literature, the presence of two strong electron-
withdrawing groups (phenylsulfonyl and cyano) on the methylene carbon significantly increases
the acidity of the a-protons. For context, the pKa of similar compounds with a-sulfonyl and a-
cyano groups in DMSO are known to be in the acidic range. For example, the pKa of a
compound with a phenylsulfonyl and another electron-withdrawing group in DMSO is 15.1.[4]
This acidity is the driving force for its utility in base-catalyzed reactions.
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Spectral Data

The structural characterization of (phenylsulfonyl)acetonitrile is well-established through
various spectroscopic techniques.

'H NMR Spectroscopy

The proton NMR spectrum of (phenylsulfonyl)acetonitrile exhibits characteristic signals
corresponding to the aromatic protons of the phenyl group and the methylene protons. The
chemical shifts (d) are typically observed in the following regions:

e Aromatic Protons (CeHs): Multiplet in the range of & 7.5-8.0 ppm.

o Methylene Protons (CHz): Singlet around & 4.0-4.5 ppm.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the structure with signals for the
aromatic carbons, the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of (phenylsulfonyl)acetonitrile displays characteristic absorption bands for
its functional groups:

e C=N stretch (nitrile): A sharp, medium-intensity band around 2250 cm~1.

e S=0 stretch (sulfone): Two strong bands, typically around 1330 cm~1 (asymmetric) and 1150
cm~1 (symmetric).

e Aromatic C-H stretch: Bands above 3000 cm™2.
e Aromatic C=C stretch: Bands in the 1600-1450 cm~1 region.

Key Chemical Reactions and Experimental
Protocols
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(Phenylsulfonyl)acetonitrile is a key substrate in several important organic transformations,
most notably the Knoevenagel condensation and the Mitsunobu reaction.

Knoevenagel Condensation

The acidic methylene protons of (phenylsulfonyl)acetonitrile readily participate in
Knoevenagel condensations with aldehydes and ketones in the presence of a base to form a,[3-
unsaturated sulfones.

This protocol describes a representative Knoevenagel condensation of
(phenylsulfonyl)acetonitrile with benzaldehyde.[5][6]

Materials:

e (Phenylsulfonyl)acetonitrile (1 equivalent)
e Benzaldehyde (1.1 equivalents)

e Anhydrous Toluene

o Catalyst (e.g., a catalytic amount of a suitable base like piperidine or a phase-transfer
catalyst)

e Anhydrous Magnesium Sulfate or Sodium Sulfate
e Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:

» To a solution of (phenylsulfonyl)acetonitrile in anhydrous toluene, add benzaldehyde and
the catalyst.

e The reaction mixture is stirred, typically at room temperature or with gentle heating, and
monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

» Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl
acetate and washed with water and brine.
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e The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and
the solvent is removed under reduced pressure.

e The crude product is then purified by column chromatography on silica gel or by
recrystallization to afford the desired a-phenylsulfonylcinnamonitrile.
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Caption: Knoevenagel Condensation Workflow.

Mitsunobu Reaction

(Phenylsulfonyl)acetonitrile can act as a nucleophile in the Mitsunobu reaction for the
dehydrative alkylation of alcohols.[2][7] This reaction proceeds with an inversion of
stereochemistry at the alcohol's chiral center.

This protocol outlines a general procedure for the Mitsunobu reaction using
(phenylsulfonyl)acetonitrile.[7][8][9]

Materials:

e Secondary Alcohol (1 equivalent)
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(Phenylsulfonyl)acetonitrile (1.5 equivalents)

Triphenylphosphine (PPhs) (1.5 equivalents)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

Anhydrous Tetrahydrofuran (THF)

Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the
secondary alcohol, (phenylsulfonyl)acetonitrile, and triphenylphosphine in anhydrous THF.

e Cool the mixture to 0 °C in an ice bath.
e Slowly add DIAD or DEAD dropwise to the stirred solution.

» Allow the reaction to warm to room temperature and stir for several hours, monitoring its
progress by TLC.

e Once the reaction is complete, concentrate the mixture under reduced pressure.

e The residue is then purified by flash column chromatography on silica gel to isolate the
alkylated product.
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Caption: Mitsunobu Reaction Workflow.

Applications in Drug Development and Biological
Activity of Derivatives

While (phenylsulfonyl)acetonitrile itself is primarily a synthetic intermediate, its derivatives
have garnered significant interest in drug discovery due to their broad spectrum of biological
activities. The sulfone moiety is a key pharmacophore in a number of therapeutic agents.

Antimicrobial and Cytotoxic Activity of Sulfone
Derivatives

Derivatives of (phenylsulfonyl)acetonitrile are precursors to a variety of heterocyclic
compounds, including pyridines, chromenes, and thiophenes, which have been investigated for
their medicinal properties.[10] Sulfone-containing compounds, in general, have been reported
to exhibit antimicrobial and cytotoxic activities.
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The precise mechanism of action for the antimicrobial effects of sulfone derivatives is an active
area of research, but it is often hypothesized to involve the disruption of microbial cell
membranes.[5] For their cytotoxic effects against cancer cells, some quinoline derivatives
containing sulfonyl groups are known to induce apoptosis. This programmed cell death can be
triggered through the modulation of the Bcl-2 family of proteins, leading to the release of
cytochrome c¢ from the mitochondria and the subsequent activation of a caspase cascade.

Sulfonyl-containing

Derivative

interacts with\\induces stress on

Microbial Cell _ _
Membrane Mitochondrion

Membrane Disruption Cytochrome ¢
& Lysis Release

Caspase Cascade
Activation

Microbial Cell Death

Cancer Cell

Apoptosis

Click to download full resolution via product page

Caption: Plausible Mechanisms of Action.

Conclusion

(Phenylsulfonyl)acetonitrile is a cornerstone reagent in organic synthesis, offering a gateway
to a vast landscape of molecular complexity. Its well-defined physical and chemical properties,
coupled with its predictable reactivity in key transformations like the Knoevenagel condensation
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and Mitsunobu reaction, make it an indispensable tool for chemists. The continued exploration
of the biological activities of its derivatives underscores its importance in the field of drug
discovery and development, promising new avenues for therapeutic intervention. This guide
serves as a comprehensive resource for researchers and scientists seeking to harness the full
potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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